molecular formula C22H28N2O2 B2810187 3-(2-(Piperidin-1-yl)cyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione CAS No. 881482-85-5

3-(2-(Piperidin-1-yl)cyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione

Cat. No.: B2810187
CAS No.: 881482-85-5
M. Wt: 352.478
InChI Key: PHLHBPIOWMXUBQ-UHFFFAOYSA-N
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Description

3-(2-(Piperidin-1-yl)cyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a piperidine ring, a cyclohexene ring, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Piperidin-1-yl)cyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable cyclohexene derivative, the piperidine ring is introduced through a nucleophilic substitution reaction.

    Cyclohexene Functionalization: The cyclohexene ring is functionalized to introduce the necessary substituents for further reactions.

    Pyrrolidine-2,5-dione Formation: The final step involves the formation of the pyrrolidine-2,5-dione moiety through a cyclization reaction, often using a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated reaction systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Piperidin-1-yl)cyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-(Piperidin-1-yl)cyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-(Piperidin-1-yl)cyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(Piperidin-1-yl)cyclohex-2-en-1-yl)-1-phenylpyrrolidine-2,5-dione
  • 3-(2-(Piperidin-1-yl)cyclohex-2-en-1-yl)-1-(m-tolyl)pyrrolidine-2,5-dione
  • 3-(2-(Piperidin-1-yl)cyclohex-2-en-1-yl)-1-(o-tolyl)pyrrolidine-2,5-dione

Uniqueness

3-(2-(Piperidin-1-yl)cyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(2-piperidin-1-ylcyclohex-2-en-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-16-9-11-17(12-10-16)24-21(25)15-19(22(24)26)18-7-3-4-8-20(18)23-13-5-2-6-14-23/h8-12,18-19H,2-7,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLHBPIOWMXUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)C3CCCC=C3N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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